molecular formula C16H13N3O2 B3369629 5-Cyclopropyl-1-(quinolin-5-YL)-1H-pyrazole-4-carboxylic acid CAS No. 241798-75-4

5-Cyclopropyl-1-(quinolin-5-YL)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3369629
CAS No.: 241798-75-4
M. Wt: 279.29 g/mol
InChI Key: WSLKLYKPUZWAQW-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a unique structure combining a cyclopropyl group, a quinoline moiety, and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Quinoline Attachment: The quinoline moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate quinoline derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the quinoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the quinoline ring, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution on the quinoline ring or electrophilic substitution on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated quinoline derivatives, nucleophiles like amines or thiols, and palladium catalysts for coupling reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or quinoline rings.

    Reduction: Reduced forms of the quinoline ring.

    Substitution: Substituted derivatives with various functional groups attached to the quinoline or pyrazole rings.

Scientific Research Applications

Chemistry

In chemistry, 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxamide
  • 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carbonitrile
  • 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-methyl ester

Uniqueness

Compared to similar compounds, 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid stands out due to its carboxylic acid group, which can participate in a wider range of chemical reactions and interactions. This functional group enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it particularly versatile in various applications.

Properties

IUPAC Name

5-cyclopropyl-1-quinolin-5-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(21)12-9-18-19(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-17-13/h1-5,8-10H,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLKLYKPUZWAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461719
Record name 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241798-75-4
Record name 1H-Pyrazole-4-carboxylic acid, 5-cyclopropyl-1-(5-quinolinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241798754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-CYCLOPROPYL-1-(5-QUINOLINYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89MF8FY9U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Methyl-3-cyclopropyl-3-oxopropanoate (24.5 g, 0.1723 mole), N,N-dimethylformamide dimethyl acetal (21.56 g, 0.181 mole) and ethyl acetate (255 ml) were mixed together in a reaction flask under nitrogen and the resultant yellow solution held at 64-66° C. for 3 h 20 min to form α-[(dimethylamino)methylene]-β-oxo-cyclopropanepropanoic acid, (αZ)-methyl ester. The reaction solution was then cooled to room temperature. 5-Hydrazinoquinoline dihydrochloride (40.0 g, 0.1723 mole) was added to the yellow reaction solution containing α-[(dimethylamino)methylene]-β-oxo-cyclopropanepropanoic acid, (αZ)-methyl ester to form a yellow slurry. Triethylamine, TEA (60 ml, 0.431 mole, 2.5 equivalent) was added dropwise to the yellow slurry over 10 minutes. The reaction mixture self heated to about 35° C. After the addition was complete the resultant reaction mixture was heated to the temperature range 64-66° C. The slurry turned red upon heating. After 3 hours and 45 minutes, the reaction was essentially completed as measured by HPLC. The reaction mixture was cooled to room temperature and the following was added to the reaction mixture: ethyl acetate (170 ml), water (306 ml), citric acid (78.2 g, 0.407 mole) and Celite® filter aid (15 g). The quenched reaction liquors were stirred for 40 min. at 22-24° C., and then filtered to remove insoluble red material and filter aid. The filter cake was washed with a further 75 ml of ethyl acetate and the filtrate and wash were combined. The filter cake was discarded. The liquids were allowed to separate into two layers, a red organic layer (about 450 ml) and a dark red aqueous layer (about 550 ml). The red organic layer was concentrated under vacuum to a volume of about 150 ml. Propan-2-ol (150 ml) was added to the ethyl acetate concentrate and again concentrated to 150 ml under vacuum. A further quantity of propan-2-ol (150 ml) was added to the concentrate and this was finally concentrated to about 175 ml. The concentrate obtained contained the pyrazole ester, 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester. Under a nitrogen atmosphere, water (50 ml) and 50% sodium hydroxide solution (22.5 ml, 0.431 mole) was added to the concentrate containing 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester. A blue solution was formed and self-heating to about 31° C. was observed. The blue reaction mixture was heated to 64-66° C. and held under a nitrogen atmosphere for 4 h at this temperature. The reaction was found to be complete by HPLC testing and was cooled to room temperature. Concentrated hydrochloric acid 32% (about 33 ml) was added to the reaction mixture to adjust the pH to 4. Cooling was applied during the pH adjustment and the resultant yellow crystal slurry obtained was stirred at 15-20° C. for 1 h before isolation by filtration. The filter cake product was washed with water (80 ml) and dried under vacuum at 45° C. until all water was removed to afford 36.86 g 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid as pale pink crystals. Molar yield 76.6% based on input of 5-hydrazinoquinoline dihydrochloride.
Quantity
40 g
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reactant
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22.5 mL
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50 mL
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78.2 g
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306 mL
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170 mL
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TEA
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60 mL
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pyrazole ester
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Synthesis routes and methods II

Procedure details

5-Cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester is hydrolyzed with a base such as sodium hydroxide in water to form 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid, analogous to an acid of formula IX′.
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Synthesis routes and methods III

Procedure details

A 200 liter glass-lined reactor under nitrogen was charged with ethyl acetate (51 liters), methyl-3-cyclopropyl-3-oxopropanoate (4.90 kg) and N,N-dimethylformamide dimethylacetal (4.31 kg). The reactor was heated to about 75° C. for four hours. Completion of conversion to α-[(dimethylamino)methylene]-β-oxo-cyclopropanepropanoic acid, (αZ)-methyl ester was confirmed using thin-layer chromatography analysis (ethyl acetate/hexanes,1/1). The reactor was cooled to about 20° C. and the vessel was charged with 5-hydrazinoquinoline dihydrochloride (10.0 kg). Triethylamine (15.0 liters) was added to the reactor over about a one hour period. The reactor was then heated to about 75° C. under nitrogen and maintained at that temperature for four hours. Completion of the formation of 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester was confirmed by HPLC. The reactor was then cooled to about 20° C. and ethyl acetate (17 liters) was added along with activated carbon (500 g) and filter aid (1.64 kg). A solution consisting of 66 liters of water and citric acid (20.7 kg) was then added. The resulting suspension was agitated for one hour and then filtered. The filter was rinsed with 15 liters of ethyl acetate. The filtrate formed two liquid layers upon standing. The lower, dark red aqueous layer was decanted and discarded. The upper, red organic layer was transferred to a 200 liter glass-lined reactor configured for vacuum distillation. The volume of the red organic layer was reduced by distillation under vacuum to a volume of 25 liters. Propan-2-ol (31 liters) was added to the distillation pot and the volume was reduced by vacuum distillation to 31 liters. A second propan-2-ol (31 liters) charge was made to the distillation pot and the volume was again reduced by vacuum distillation to 34 liters. The distillation apparatus was cooled to about 20° C. and reconfigured for reflux. Aqueous NaOH (50% solution, 6.90 kg) was added to the reconfigured apparatus containing the 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester/isopropanol solution. The reactor was then heated to about 75° C. under nitrogen and maintained at that temperature for four hours. HPLC analysis of the reaction solution indicated that the conversion to 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid was complete. The reactor was then cooled to about 20° C. and the pH of the contents was adjusted to about pH 4 using concentrated hydrochloric acid. A brown suspension of solids formed as the pH was adjusted. The solids were isolated by filtration, rinsed with water and dried under vacuum at about 45° C. resulting in 6.10 kg of 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid as a brown solid.
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ethyl acetate hexanes,1
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17 L
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15 L
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4.9 kg
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4.31 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-1-(quinolin-5-YL)-1H-pyrazole-4-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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